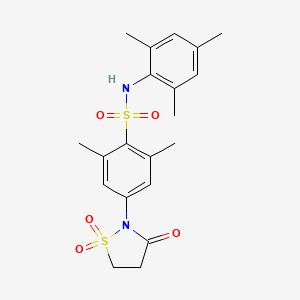

4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-mesityl-2,6-dimethylbenzenesulfonamide

Description

4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-mesityl-2,6-dimethylbenzenesulfonamide is a sulfonamide-derived heterocyclic compound synthesized via the condensation of high-basicity sulfonamides with formaldehyde under acidic conditions. The mesityl (2,4,6-trimethylphenyl) group and the isothiazolidinone-dioxide moiety confer unique electronic and steric properties, enabling the formation of nitrogen- and oxygen-containing heterocycles. This compound is part of the oxazaisowurtzitane family, a class of cage-like structures with applications in energetic materials and pharmaceuticals. Its synthesis leverages the high basicity of the sulfonamide’s amino group, which resists protonation in strongly acidic media, facilitating nitrogen-rich heterocycle formation .

Properties

IUPAC Name |

2,6-dimethyl-N-(2,4,6-trimethylphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S2/c1-12-8-13(2)19(14(3)9-12)21-29(26,27)20-15(4)10-17(11-16(20)5)22-18(23)6-7-28(22,24)25/h8-11,21H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQLVKAYOYSTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C(C=C(C=C2C)N3C(=O)CCS3(=O)=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-mesityl-2,6-dimethylbenzenesulfonamide is a novel sulfonamide derivative that exhibits significant biological activity. Its unique structure includes a sulfonamide functional group, an isothiazolidinone moiety, and a mesityl group, which together contribute to its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 436.5 g/mol. The structure features:

- A sulfonamide group known for antibacterial properties.

- An isothiazolidinone ring that may enhance biological interactions.

- A mesityl group that could influence solubility and stability.

Synthesis

The synthesis of This compound involves several steps that allow for the introduction of various functional groups. The process typically includes:

- Formation of the isothiazolidinone core.

- Introduction of the mesityl group.

- Sulfonation to yield the final product.

This multi-step synthesis enables researchers to modify structural components to optimize biological activity.

Antibacterial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial activity against various pathogens. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antibacterial |

| Mesalamine | 5-Aminosalicylic acid derivative | Anti-inflammatory |

| Celecoxib | Sulfonamide with cyclooxygenase inhibition | Analgesic/anti-inflammatory |

The specific combination of isothiazolidinone and mesityl groups in this compound may impart distinct biological activities not found in simpler sulfonamides.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes and receptors. The presence of the dioxido and oxo groups may enhance binding affinity and specificity towards these targets.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds and their derivatives. For example:

- Antifungal Activity : A series of benzamide derivatives were synthesized and evaluated for antifungal activity against Botrytis cinerea and other fungi. Some compounds exhibited inhibition rates exceeding those of established antifungal agents .

- Toxicity Assessments : Toxicity studies on zebrafish embryos have provided insights into the safety profile of related compounds, revealing low toxicity levels for certain derivatives .

Comparison with Similar Compounds

Table 1: Key Properties of Energetic Compounds

| Property | CL-20 | TEX | Target Compound |

|---|---|---|---|

| Density (g/cm³) | 2.04 | 1.98 | ~1.45 (estimated) |

| Detonation Velocity (m/s) | 9,380 | 8,900 | Not applicable |

| Sensitivity | High | Low | Moderate (hydrolytically sensitive) |

| Primary Functional Groups | Nitroamines | Nitroamines + esters | Sulfonamide + isothiazolidinone |

Comparison with Aromatic Carboxamides

Aromatic carboxamides (e.g., benzamide derivatives) are structurally analogous but exhibit divergent reactivity. Under formaldehyde condensation conditions, carboxamides undergo hydrolysis and intramolecular 1,2-hydrogen shifts, forming rearranged products rather than cage structures. The sulfonamide group in the target compound resists hydrolysis due to its stronger S–N bond and electron-withdrawing sulfonyl group, enabling stable heterocycle formation. For example, 4-tert-butyl-2,6-dimethylbenzenesulfonamide forms nitrogen-oxygen cages, whereas benzamide derivatives yield non-cage acetamide byproducts (e.g., compound 2 in ) .

Reactivity and Stability Under Acidic Conditions

The compound’s behavior in sulfuric acid contrasts sharply with simpler sulfonamides. At 76% H₂SO₄, the target sulfonamide primarily forms heterocyclic products (e.g., compound 2). However, above 83% H₂SO₄, hydrolysis dominates, generating 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6) and desulfonated products (7). This acid sensitivity differentiates it from sulfurane derivatives (e.g., compound 4 in ), which form via sulfur-sulfur bond rearrangements at higher acid concentrations (≥77% H₂SO₄) .

Table 2: Reaction Outcomes in Varying H₂SO₄ Concentrations

| H₂SO₄ (%) | Primary Product(s) | Yield (%) | Key Pathway |

|---|---|---|---|

| 63–76 | Compound 2 (heterocycle) | 33 | Condensation |

| 77–81 | Sulfurane 4 | 32 | Sulfur-sulfur rearrangement |

| ≥83 | Acid 6 + Compound 7 | >50 | Hydrolysis/desulfonation |

Comparison with Sulfurane Derivatives

Sulfuranes (e.g., compound 4) form under high-acidity conditions (≥77% H₂SO₄) and elevated temperatures (60°C). These compounds exhibit tetracoordinate sulfur centers, enhancing thermal stability. In contrast, the target compound’s isothiazolidinone-dioxide moiety is prone to ring-opening reactions in basic media, limiting its utility in alkaline environments.

Key Research Findings and Implications

Synthetic Advantages : The target compound’s synthesis achieves higher regioselectivity than carboxamide-based routes, avoiding hydrolysis pitfalls .

Functional Trade-offs: While less energetic than CL-20 or TEX, its heterocyclic core supports diverse derivatization for non-explosive applications .

Acid Sensitivity : Hydrolysis above 83% H₂SO₄ necessitates precise reaction control, contrasting with sulfuranes’ acid tolerance .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-mesityl-2,6-dimethylbenzenesulfonamide, and what critical parameters influence yield?

Answer: The synthesis typically involves sequential sulfonylation and cyclization steps. Key parameters include:

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to promote cyclization while avoiding decomposition.

- pH optimization : Acidic conditions (e.g., glacial acetic acid) stabilize intermediates during sulfonamide formation .

- Oxidizing agents : Selectivity for the 1,1-dioxido group is achieved using controlled oxidation (e.g., H₂O₂ or mCPBA).

Table 1 : Example reaction conditions from analogous sulfonamide syntheses:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonylation | Mesitylamine, ClSO₃H, pH 5–6 | 65–75 | |

| Cyclization | Ac₂O, 90°C, 4 h | 82 | |

| Oxidation | H₂O₂, 50°C, 2 h | 88 |

Q. Which spectroscopic and computational methods are recommended for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm regioselectivity of mesityl and sulfonamide groups.

- X-ray crystallography : Resolves steric effects from the 2,6-dimethyl substituents .

- DFT calculations : Benchmarking against experimental spectra (e.g., vibrational modes) using hybrid functionals like B3LYP, which incorporate exact exchange for improved accuracy in thermochemical properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions often arise from:

- Variability in assay conditions (e.g., pH, solvent polarity).

- Metabolic instability : Use of liver microsomal assays to assess degradation pathways.

Methodology :

Replicate assays under standardized conditions (e.g., PBS buffer, 37°C).

Cross-validate via orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays).

Computational docking : Compare binding poses across protein conformers to identify false positives .

Q. What strategies optimize the compound’s selectivity in targeting specific enzymes (e.g., carbonic anhydrase)?

Answer:

- Structure-activity relationship (SAR) : Modify the mesityl group’s steric bulk to reduce off-target interactions.

- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy to refine substituent effects.

- Molecular dynamics (MD) simulations : Predict solvent-accessible surfaces of the sulfonamide moiety to guide derivatization .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Answer:

Q. What computational models predict the compound’s pharmacokinetic properties?

Answer:

- ADME prediction : Use QSAR models trained on sulfonamide databases to estimate logP, BBB permeability, and CYP450 interactions.

- Free-energy perturbation (FEP) : Simulate binding to serum albumin to predict plasma half-life.

- Validation : Compare in silico results with in vivo PK studies in rodent models .

Q. Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to address them?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.